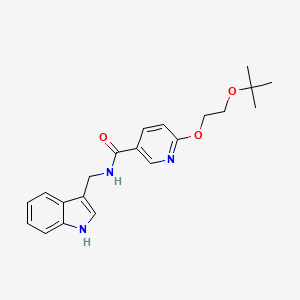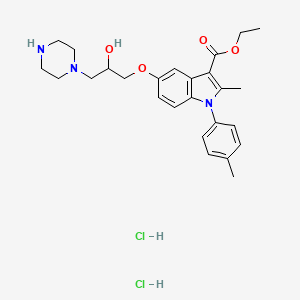
ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C26H35Cl2N3O4 and its molecular weight is 524.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride is a compound that can be synthesized through various chemical reactions, involving intermediates such as piperazine derivatives and carboxylates. One method for the synthesis of related compounds includes the reaction of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides, demonstrating the versatility of piperazine as a building block in heterocyclic chemistry (Fathalla & Pazdera, 2017). Another example includes the synthesis of 2-(hydroxymethyl)piperazines, highlighting the use of piperazine derivatives as valuable intermediates in the preparation of biologically active molecules (Gao & Renslo, 2007).
Biological Activity and Pharmacological Interests
Piperazine derivatives have been extensively studied for their biological activities. For instance, compounds structurally similar to this compound have been evaluated for their potential as antimicrobial, antifungal, and anticancer agents. The synthesis and biological evaluation of carbazole derivatives involving piperazine highlight the significance of such structures in medicinal chemistry, showing activity against various bacterial strains and cancer cell lines (Sharma, Kumar, & Pathak, 2014). Similarly, the development of new carbodithioate derivatives featuring piperazine units has shown promising antimicrobial activity against a range of pathogens, indicating potential leads for chemotherapy against diseases like tuberculosis and malaria (Akhaja & Raval, 2013).
Potential for Drug Development
The structural flexibility and the ability to modify piperazine-containing compounds enable the exploration of novel therapeutic agents. Research on substituted piperazine-ethyl-amide derivatives, for example, has shown their high affinity for 5-HT(1A) receptors, which could have implications for developing new treatments for psychiatric and neurological disorders (Dilly, Scuvée-Moreau, Wouters, & Liégeois, 2011). This illustrates the broad potential of this compound and similar compounds in drug discovery and development.
特性
IUPAC Name |
ethyl 5-(2-hydroxy-3-piperazin-1-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4.2ClH/c1-4-32-26(31)25-19(3)29(20-7-5-18(2)6-8-20)24-10-9-22(15-23(24)25)33-17-21(30)16-28-13-11-27-12-14-28;;/h5-10,15,21,27,30H,4,11-14,16-17H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORKRHGBQBHNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCNCC3)O)C4=CC=C(C=C4)C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
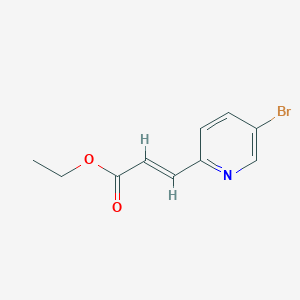
![3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoprop-2-enoic acid](/img/structure/B2762396.png)
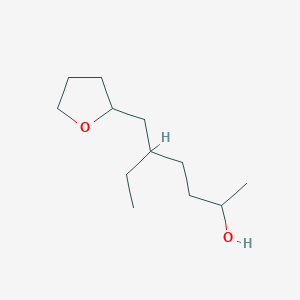
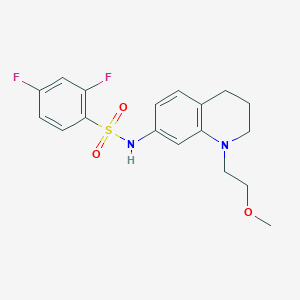
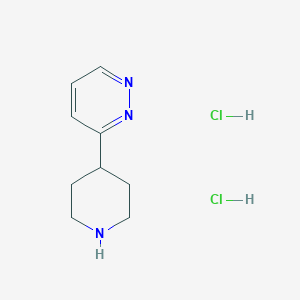
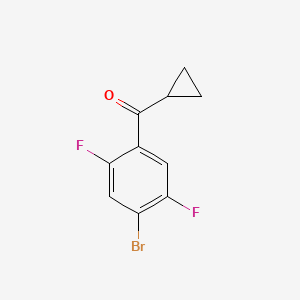
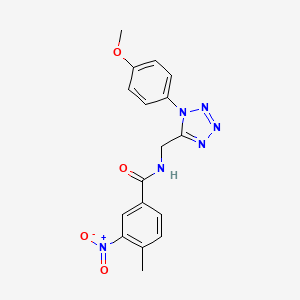
![2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone](/img/structure/B2762406.png)
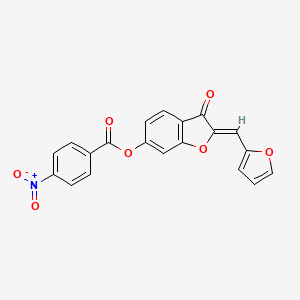

![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2762412.png)


